Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1039357-00-0
VCID: VC2844046
InChI: InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3
SMILES: COC(=O)C1=C2C=CC=CN2C(=N1)Br
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

CAS No.: 1039357-00-0

Cat. No.: VC2844046

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate - 1039357-00-0

Specification

CAS No. 1039357-00-0
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3
Standard InChI Key OTNDFIRYBNNQSB-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CC=CN2C(=N1)Br
Canonical SMILES COC(=O)C1=C2C=CC=CN2C(=N1)Br

Introduction

Chemical Properties and Structure

Structural Identification

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate possesses unique structural characteristics that contribute to its chemical behavior and applications. The compound is identified by the following chemical parameters:

PropertyValue
CAS Number1039357-00-0
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
IUPAC Namemethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
HS Code2933399990

Chemical Structure and Nomenclature

The compound features a bicyclic system with a bromine atom at position 3 and a methyl carboxylate group at position 1 of the imidazo[1,5-A]pyridine core. The chemical structure can be represented by several standard chemical identifiers:

IdentifierValue
Standard InChIInChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3
Standard InChIKeyOTNDFIRYBNNQSB-UHFFFAOYSA-N
SMILESCOC(=O)C1=C2C=CC=CN2C(=N1)Br
Canonical SMILESCOC(=O)C1=C2C=CC=CN2C(=N1)Br
PubChem Compound57436260

Synonyms

The compound is known by several synonyms in scientific literature and chemical databases:

  • Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

  • Methyl 3-bromoH-imidazo[1,5-a]pyridine-1-carboxylate

  • Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-bromo-, methyl ester

Synthesis Methods

Novel Synthetic Approaches

Recent research has developed a new synthetic approach towards imidazo[1,5-A]pyridines by taking advantage of the unusual electrophilic properties of nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA) medium. This approach involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes .

The reaction mechanism likely involves:

  • Initial nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate

  • Formation of an amidinium species

  • A 5-exo-trig cyclization involving the masked imine moiety of the pyridine ring

  • Formation of a 2,3-dihydro-1H-imidazo[1,5-A]pyridin-4-ium ion

  • Deprotonation to form 2,3-dihydroimidazo[1,5-A]pyridine

  • Elimination of O-phosphorylated hydroxylamine to afford the target imidazo[1,5-A]pyridines

This synthetic route provides an important alternative method for accessing imidazo[1,5-A]pyridine derivatives including potentially the target compound .

Structural Significance

Importance of the Imidazo[1,5-A]pyridine Scaffold

The imidazo[1,5-A]pyridine skeleton that forms the core of methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate has attracted significant attention in pharmaceutical research. This bicyclic system provides:

  • A rigid scaffold that can present functional groups in defined spatial orientations

  • Favorable drug-like properties including potential for hydrogen bonding

  • Opportunities for developing compounds with selective biological activities

  • Platform for further derivatization at multiple positions

The presence of both nitrogen atoms in the imidazole ring contributes to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions .

Role of Functional Groups

The specific functional groups in methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate contribute significantly to its chemical behavior and potential applications:

  • The bromine atom at position 3 serves as a potential site for various coupling reactions, including Suzuki, Stille, and Sonogashira couplings

  • The methyl carboxylate group at position 1 provides opportunities for further functionalization through ester hydrolysis, amidation, or reduction

  • The combination of these functional groups creates a molecule with multiple reactive sites for diverse chemical transformations

These structural features make the compound valuable for developing more complex molecular architectures with targeted properties.

Future Research Directions

Challenges and Opportunities

While methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate offers significant potential for various applications, several challenges remain:

  • Optimizing synthetic routes to improve yields and reduce harsh reaction conditions

  • Addressing potential stability issues associated with some reactive functional groups

  • Developing selective functionalization methods for specific positions on the scaffold

  • Establishing comprehensive structure-activity relationships to guide rational design of derivatives

Addressing these challenges presents opportunities for advancing the understanding and application of this compound and related derivatives in both synthetic organic chemistry and medicinal chemistry .

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